5-((2S,3S)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione
Description
The compound 5-((2S,3S)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione is a structurally complex molecule featuring two distinct heterocyclic systems:
- A β-lactam (azetidin-4-one) core, a motif widely recognized in antibiotic pharmacology (e.g., penicillins, cephalosporins).
- A 1,3-dioxane-4,6-dione moiety, which may act as a reactive ester or contribute to stereochemical rigidity.
Key structural elements include:
- A (2S,3S)-configured azetidinone with a (R)-1-(tert-butyldimethylsilyloxy)ethyl substituent at C3, indicating the use of a silyl protecting group to stabilize a hydroxyl intermediate during synthesis.
- Methyl groups at C2 and C5 of the dioxane-dione ring, enhancing steric hindrance and influencing reactivity.
While direct evidence for this compound’s applications is absent in the provided materials, its structural components suggest roles in antibiotic synthesis (β-lactam) or prodrug delivery (dioxane-dione ester).
Properties
CAS No. |
156630-83-0 |
|---|---|
Molecular Formula |
C18H31NO6Si |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H31NO6Si/c1-10(25-26(8,9)16(2,3)4)11-12(19-13(11)20)18(7)14(21)23-17(5,6)24-15(18)22/h10-12H,1-9H3,(H,19,20)/t10-,11-,12+/m1/s1 |
InChI Key |
OXVMMZNGQXMSJC-UTUOFQBUSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1C(NC1=O)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,2,5-trimethyl-1,3-dioxane-4,6-dione Core
The 2,2,5-trimethyl-1,3-dioxane-4,6-dione core is commercially available with high purity (97%) and can be synthesized via cyclization of methyl malonate derivatives under acidic conditions. This compound is also known as methyl Meldrum’s acid and is characterized by a melting point of 111–114 °C.
- Condensation of methyl malonate derivatives with acetone or isopropylidene groups to form the cyclic dioxane-dione structure.
- Purification by recrystallization or chromatography.
The compound’s utility is demonstrated in reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates to form highly functionalized ketenimines, indicating its reactive versatility.
Synthesis of the Azetidin-2-one Subunit with tert-Butyldimethylsilyloxyethyl Substitution
The azetidinone ring bearing the (R)-1-(tert-butyldimethylsilyloxy)ethyl substituent is typically prepared through stereoselective synthetic routes involving:
- Formation of the azetidinone core via cyclization of β-lactam precursors.
- Introduction of the silyl-protected hydroxyethyl side chain through nucleophilic substitution or addition reactions.
- Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
While direct synthetic procedures for this exact compound are scarce, related compounds such as methyl 2-((2S,3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)-2-(phenylselanyl)propanoate have been characterized, indicating the feasibility of introducing silyl-protected hydroxyalkyl groups on azetidinone rings under controlled stereochemistry.
Coupling of the Azetidinone and Meldrum’s Acid Derivatives
The final assembly involves coupling the azetidinone intermediate with the 2,2,5-trimethyl-1,3-dioxane-4,6-dione moiety. This can be achieved through:
- Nucleophilic substitution or acylation reactions where the azetidinone nitrogen or carbonyl carbon reacts with activated Meldrum’s acid derivatives.
- Use of coupling agents or catalysts to facilitate bond formation without racemization.
- Protection and deprotection steps to maintain the integrity of the silyl ether group.
Although specific literature detailing this exact coupling is limited, the general principles of Meldrum’s acid chemistry and azetidinone functionalization apply.
Data Table Summarizing Key Reaction Conditions
Research Discoveries and Notes
- Stability and Reactivity : The Meldrum’s acid derivative is stable under mild conditions but reactive enough to participate in diverse coupling reactions, facilitating the synthesis of complex molecules.
- Stereochemical Control : The introduction of the (R)-1-(tert-butyldimethylsilyloxy)ethyl group on the azetidinone ring requires careful stereochemical control, achievable by known chiral synthesis protocols and protecting group strategies.
- Protecting Group Strategy : The tert-butyldimethylsilyl protecting group is favored for its stability under a variety of reaction conditions and ease of removal, crucial for multi-step syntheses involving sensitive intermediates.
- Synthetic Challenges : The four-membered azetidinone ring is strained and sensitive; thus, reaction conditions must avoid harsh acids or bases that could open or degrade the ring.
Chemical Reactions Analysis
Types of Reactions
5-((2S,3S)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-((2S,3S)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((2S,3S)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
*Molecular weights are approximate and based on structural analogs.
Key Observations :
- Heterocyclic Diversity: The target compound’s β-lactam contrasts with ’s tetrahydrofuran and ’s oxazolidinone. β-lactams are smaller, more strained rings, conferring reactivity critical for antibiotic activity.
- Stereochemical Complexity : All three compounds exhibit multiple stereocenters, underscoring the importance of stereochemistry in biological activity or synthetic utility.
Functional Group Analysis
- Silyl Protecting Groups : The tert-butyldimethylsilyl (TBS) group in the target compound and ’s molecule is a hallmark of synthetic intermediates, protecting hydroxyl groups during multi-step syntheses.
- Phosphino vs. Dioxane-Dione: ’s diisopropylamino phosphino group is characteristic of phosphoramidites used in oligonucleotide synthesis, whereas the target’s dioxane-dione may serve as an ester prodrug or crosslinker.
Stability and Reactivity
- Silyl Ether Stability : The TBS group in all three compounds is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), a common strategy in stepwise synthesis.
- β-Lactam Reactivity : The strained β-lactam ring in the target compound is prone to nucleophilic attack, a feature exploited in antibiotic mechanisms.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can protecting groups like tert-butyldimethylsilyl (TBDMS) be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1 : Introduction of the TBDMS protecting group to stabilize reactive hydroxyl intermediates. This is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole under anhydrous conditions .
- Step 2 : Formation of the β-lactam (azetidin-4-one) core via [2+2] cycloaddition between a ketene and an imine, followed by oxidation .
- Step 3 : Coupling of the azetidinone with the dioxane-dione moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane or DMF .
Key Tip : Monitor reaction progress via TLC or LC-MS to avoid over-silylation, which can complicate downstream steps .
Basic: Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H-NMR and C-NMR to verify stereochemistry at the (2S,3S) and (R) centers. Key signals include the TBDMS methyl groups (δ ~0.1–0.3 ppm) and the dioxane-dione carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na] ion) with ≤3 ppm error to ensure purity .
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethyl acetate/hexane mixtures .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the TBDMS group. Avoid prolonged storage (>6 months) due to β-lactam ring instability .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can split-plot experimental designs be applied to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Design : Use a randomized split-plot design where:
- Analysis : Monitor degradation via HPLC at 254 nm. Apply ANOVA to identify interactions between pH and temperature. Use Arrhenius kinetics to model shelf life .
Advanced: How can computational models like Adapt-cMolGPT aid in designing analogs with enhanced β-lactamase resistance?
Methodological Answer:
- Model Input : Train Adapt-cMolGPT on datasets of β-lactamase inhibitors (e.g., clavulanic acid analogs) and specify target properties (e.g., logP ≤3, polar surface area ≥80 Ų) .
- Output Optimization : Generate 500 candidates, filter using docking simulations (AutoDock Vina) against β-lactamase (PDB: 1BSG). Prioritize compounds with hydrogen bonds to Ser70 and Lys73 .
- Validation : Synthesize top candidates and test MIC values against resistant E. coli strains .
Advanced: How to resolve contradictions in spectral data for stereoisomeric impurities?
Methodological Answer:
- Step 1 : Perform chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate stereoisomers .
- Step 2 : Compare experimental H-NMR coupling constants (e.g., for azetidinone) with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .
- Step 3 : Use NOESY to confirm spatial proximity of the TBDMS group to the dioxane-dione ring .
Advanced: What strategies can elucidate structure-activity relationships (SAR) for this compound’s antimicrobial activity?
Methodological Answer:
- SAR Libraries : Synthesize derivatives with variations in:
- TBDMS group (e.g., replace with TIPS or TBS).
- Dioxane-dione substituents (e.g., 2,2-dimethyl vs. 2-ethyl) .
- Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Measure IC via broth microdilution .
- QSAR Modeling : Use MOE or Schrodinger’s QikProp to correlate logD and H-bond acceptors with activity .
Advanced: How to assess the environmental impact of this compound’s degradation byproducts?
Methodological Answer:
- Fate Studies : Conduct OECD 308/309 tests to measure hydrolysis (pH 4–9) and photolysis (UV-Vis, 300–800 nm) .
- Ecotoxicology : Test Daphnia magna acute toxicity (48-h EC) and algal growth inhibition (72-h ErC) for byproducts .
- Analytical Tools : Use LC-QTOF-MS to identify transformation products (e.g., desilylated azetidinones) and predict persistence via EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
